3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one
Description
This compound is a hybrid heterocyclic molecule combining a coumarin core (2H-chromen-2-one) substituted with a fluorine atom at position 6 and a 1,2,4-oxadiazole ring linked to a 1,3-benzodioxole moiety. Its structural complexity arises from the fusion of three pharmacologically relevant motifs:
- Coumarin: Known for fluorescence, anticoagulant activity, and enzyme inhibition .
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle contributing to metabolic stability and bioactivity.
- 1,3-Benzodioxole: A methylenedioxy group often associated with enhanced bioavailability and receptor binding .
The fluorine atom at position 6 enhances electronic properties and may influence intermolecular interactions, such as hydrogen bonding or halogen bonding, critical for crystallographic packing or biological activity .
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluorochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9FN2O5/c19-11-2-4-13-10(5-11)6-12(18(22)25-13)17-20-16(21-26-17)9-1-3-14-15(7-9)24-8-23-14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKYJVLVFCVUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=CC(=C5)F)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a chromenone derivative under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and chromenone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its trifunctional design. Below is a comparative analysis with analogous derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Bioactivity : The target compound’s oxadiazole and benzodioxole groups may synergize for enhanced enzyme inhibition compared to simpler coumarins (e.g., umbelliferone) or standalone oxadiazoles. Fluorine’s electronegativity could improve binding affinity, as seen in fluorinated kinase inhibitors .
Crystallographic Behavior: The 1,3-benzodioxole moiety may influence crystal packing via C–H···O interactions, a pattern observed in benzodioxole-containing crystals . This contrasts with nitro-substituted coumarins, where NO₂ groups dominate π-stacking .
Stability : The oxadiazole ring’s metabolic stability likely surpasses that of ester-linked coumarin derivatives, reducing susceptibility to hydrolysis—a common limitation in coumarin-based drugs .
Biological Activity
The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one is a synthetic organic molecule that combines structural features of benzodioxole and oxadiazole rings. These structural motifs are often associated with various biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: CHNOF
- Molecular Weight: 356.30 g/mol
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity: Many oxadiazole derivatives have shown promising results against bacterial and fungal strains.
- Anticancer Properties: Some studies suggest that benzodioxole-containing compounds may inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects: Certain derivatives have been reported to reduce inflammation markers in vitro and in vivo.
Antimicrobial Activity
A study evaluated the antimicrobial effects of several oxadiazole derivatives, including those similar to the target compound. The results demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating potential for developing new antimicrobial agents.
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | C. albicans | 18 |
| Target Compound | S. aureus | 17 |
| Target Compound | C. albicans | 16 |
Anticancer Activity
In another study, the anticancer potential of various benzodioxole derivatives was assessed against several cancer cell lines. The target compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC value of 12 µM.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 25 |
| A549 | 30 |
The mechanism by which the target compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cell growth and proliferation. For instance, the oxadiazole moiety has been implicated in the inhibition of thioredoxin reductase, a key enzyme involved in redox regulation within cells, which is crucial for tumor growth.
Case Studies
-
Case Study on Anticancer Activity:
A recent investigation into the structure-activity relationship (SAR) of oxadiazole derivatives highlighted that modifications on the benzodioxole ring significantly enhanced anticancer activity by increasing lipophilicity and improving cellular uptake. -
Case Study on Antimicrobial Properties:
Another study focused on the synthesis of various benzodioxole derivatives and their screening against resistant strains of bacteria. The findings suggested that introducing fluorine atoms into the structure could enhance antimicrobial potency due to improved interaction with bacterial membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
